molecular formula C7H10ClN3OS B3024473 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 15777-38-5

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3024473
CAS No.: 15777-38-5
M. Wt: 219.69 g/mol
InChI Key: XKXNVQQIGZKUGR-UHFFFAOYSA-N
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Description

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a 1,3,4-thiadiazole moiety, have been observed to exhibit urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.

Mode of Action

Based on the urease inhibitory activity of structurally similar compounds, it can be hypothesized that this compound may interact with the active site of the urease enzyme, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of urease can disrupt the urea cycle, a series of biochemical reactions that transform nitrogenous waste into a less toxic form for excretion. This disruption can lead to a decrease in the production of ammonia, a product of urea hydrolysis, potentially affecting nitrogen metabolism within the organism .

Biochemical Analysis

Biochemical Properties

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia . This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In cancer cells, the compound has demonstrated the ability to induce apoptosis, or programmed cell death, by generating reactive oxygen species . This leads to the activation of cell signaling pathways that promote cell death and inhibit cell proliferation. Additionally, the compound has shown selectivity towards tumor cells, with minimal effects on non-cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of urease, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Furthermore, the compound’s ability to generate reactive oxygen species leads to oxidative stress, which can damage cellular components and trigger apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can maintain its inhibitory effects on urease and its pro-apoptotic effects in cancer cells for several days. The extent of these effects may diminish with time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion. These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters and binding proteins may facilitate its uptake and distribution within specific tissues. The compound’s localization and accumulation in target tissues are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes such as urease . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The thiadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

IUPAC Name

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h2-4H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXNVQQIGZKUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394213
Record name 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-38-5
Record name 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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